4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
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Overview
Description
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dichloroindoline and o-tolyloxyethyl bromide.
Step 1: Alkylation of 4,7-dichloroindoline with o-tolyloxyethyl bromide in the presence of a base like potassium carbonate to form the intermediate.
Step 2: Oxidation of the intermediate using an oxidizing agent such as potassium permanganate to introduce the hydroxy group.
Step 3: Introduction of the oxopropyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Affecting Cellular Processes: Influencing cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroindoline: A precursor in the synthesis of the compound.
Indolinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other indolinone derivatives.
Properties
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-12-5-3-4-6-16(12)27-10-9-23-18-15(22)8-7-14(21)17(18)20(26,19(23)25)11-13(2)24/h3-8,26H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYCMLPXASQRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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